(5R)-5-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2,5-dihydrofuran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique furanone structure, which includes multiple hydroxyl groups and an ethoxy substituent. Its stereochemistry is defined by the ® and (S) configurations, which play a crucial role in its biological activity and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one typically involves multi-step organic reactions. One common method starts with the protection of the hydroxyl groups followed by the formation of the furanone ring. The ethoxy group is introduced through an etherification reaction, and the final deprotection step yields the desired compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The furanone ring can be reduced to a dihydrofuran structure.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-ethoxy-4-oxo-furan-2(5H)-one, while reduction can produce 3-ethoxy-4-hydroxy-dihydrofuran.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for understanding biological pathways and mechanisms.
Medicine
In medicine, ®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one is investigated for its therapeutic potential. Its antioxidant properties and ability to modulate biological targets suggest applications in treating oxidative stress-related diseases and metabolic disorders.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of ®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The furanone ring can participate in redox reactions, modulating cellular oxidative states. These interactions affect various biological pathways, including those involved in oxidative stress response and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Ascorbic Acid:
Dihydroxyfuranone Derivatives: Compounds with similar hydroxyl and furanone structures but different substituents.
Uniqueness
®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one is unique due to its specific stereochemistry and the presence of the ethoxy group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C8H12O6 |
---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
2-(1,2-dihydroxyethyl)-4-ethoxy-3-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C8H12O6/c1-2-13-7-5(11)6(4(10)3-9)14-8(7)12/h4,6,9-11H,2-3H2,1H3 |
InChI-Schlüssel |
GXRFOOHMMLYYNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(OC1=O)C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.